Cas no 2056881-46-8 ((R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine)

(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine structure
2056881-46-8 structure
Nome del prodotto:(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
Numero CAS:2056881-46-8
MF:C62H92O4P2Si8
MW:1188.02302646637
CID:5249801
PubChem ID:102338305

(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • 1770854-55-1
    • (S)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • 2056881-46-8
    • 1620166-11-1
    • bis[3,5-bis(trimethylsilyl)phenyl][4-(5-{bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl}-2H-1,3-benzodioxol-4-yl)-2H-1,3-benzodioxol-5-yl]phosphane
    • G69149
    • 1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • G64384
    • Inchi: 1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3
    • Chiave InChI: AATLWSANZQCNAX-UHFFFAOYSA-N
    • Sorrisi: O1COC2C1=CC=C(P(C1C=C([Si](C)(C)C)C=C([Si](C)(C)C)C=1)C1C=C([Si](C)(C)C)C=C([Si](C)(C)C)C=1)C=2C1C(P(C2C=C([Si](C)(C)C)C=C([Si](C)(C)C)C=2)C2C=C([Si](C)(C)C)C=C([Si](C)(C)C)C=2)=CC=C2C=1OCO2

Proprietà calcolate

  • Massa esatta: 1186.46249768g/mol
  • Massa monoisotopica: 1186.46249768g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 76
  • Conta legami ruotabili: 15
  • Complessità: 1600
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 36.9Ų

Proprietà sperimentali

  • Punto di ebollizione: 837.5±65.0 °C(Predicted)

(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1465134-1g
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
2056881-46-8 97%
1g
$1762.0 2025-02-20
Ambeed
A1465134-250mg
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
2056881-46-8 97%
250mg
$546.0 2025-02-20
Ambeed
A1465134-100mg
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
2056881-46-8 97%
100mg
$276.0 2025-02-20
Ambeed
A1465134-50mg
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
2056881-46-8 97%
50mg
$180.0 2025-02-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2056881-46-8)(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
A1006904
Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):162.0/248.0/491.0/1586.0